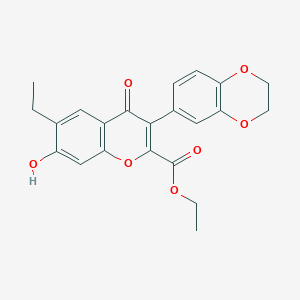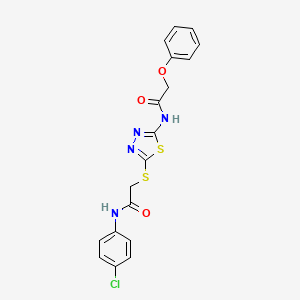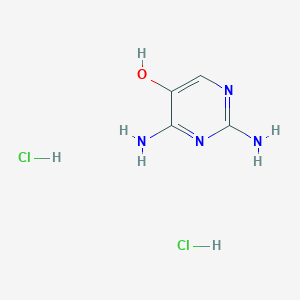
2,4-Diaminopyrimidin-5-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diaminopyrimidin-5-ol dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals .
作用机制
Target of Action
It belongs to the class of diaminopyrimidines , which are known to target dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .
Mode of Action
Diaminopyrimidines, in general, are known to inhibit dihydrofolate reductase, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting the synthesis of nucleic acids .
Biochemical Pathways
As a diaminopyrimidine, it is likely to affect the folate pathway by inhibiting dihydrofolate reductase . This inhibition can lead to a decrease in the synthesis of nucleic acids, affecting DNA replication and cell division.
Result of Action
As a diaminopyrimidine, its inhibition of dihydrofolate reductase would likely result in a decrease in the synthesis of nucleic acids, affecting dna replication and cell division .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminopyrimidin-5-ol dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
- Dissolve 2,4-diaminopyrimidine in water.
- Add hydrochloric acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and dry it under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 2,4-Diaminopyrimidin-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
2,4-Diaminopyrimidin-5-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of diseases such as tuberculosis.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
相似化合物的比较
2,4-Diaminopyrimidine: A closely related compound with similar chemical properties.
2,4-Diaminopyrimidin-5-ol: The base form without the dihydrochloride salt.
2,4-Diaminopyrimidin-5-yl chloride: Another derivative with different substituents.
Uniqueness: 2,4-Diaminopyrimidin-5-ol dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability compared to other derivatives. This makes it particularly useful in pharmaceutical applications where these properties are crucial .
属性
IUPAC Name |
2,4-diaminopyrimidin-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-3-2(9)1-7-4(6)8-3;;/h1,9H,(H4,5,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJNXXYYTWFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

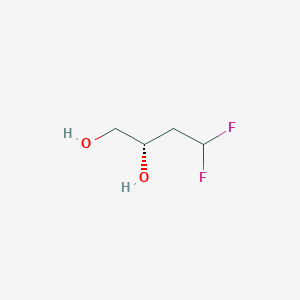
![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)

![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)
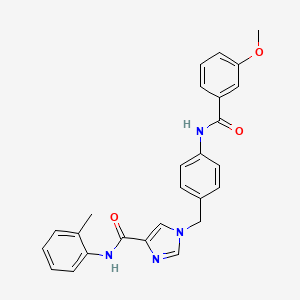
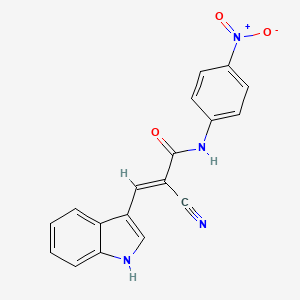

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3019817.png)
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)
